Isobenzofuran vs. 1,3-Diphenylisobenzofuran: 10× Diels–Alder Reactivity Advantage
The parent isobenzofuran (IBF) is approximately 10 times more reactive than its commercially available 1,3-diphenyl derivative in Diels–Alder cycloadditions, as established by comparative reactivity studies [1]. This enhanced reactivity is attributed to the absence of steric hindrance from the 1,3-phenyl substituents and the greater resonance stabilization energy gained upon formation of the benzene ring in the cycloadduct, which is a unique feature of the isobenzofuran core structure [1][2].
| Evidence Dimension | Relative Diels–Alder reactivity |
|---|---|
| Target Compound Data | Approximately 10× more reactive than 1,3-diphenylisobenzofuran |
| Comparator Or Baseline | 1,3-Diphenylisobenzofuran (DPIBF) as the baseline (reactivity = 1×) |
| Quantified Difference | ~10-fold increase in reactivity |
| Conditions | Comparative Diels–Alder reaction studies; IBF generated in situ and trapped with dienophiles |
Why This Matters
This 10-fold reactivity differential enables isobenzofuran to participate in cycloadditions under milder conditions, with lower catalyst loading, or with less reactive dienophiles than DPIBF, providing a critical performance advantage in synthetic applications where reaction efficiency and substrate scope are paramount.
- [1] Pehere, A. D.; Xu, S.; Thompson, S. K.; Hillmyer, M. A.; Hoye, T. R. Preparation and isolation of isobenzofuran. Beilstein J. Org. Chem. 2017, 13, 2659–2662. DOI: 10.3762/bjoc.13.263. View Source
- [2] Chen, Y.; et al. Oxadisilole-Fused Isobenzofurans. Synthesis and Characterization of π-Extended Acenes. J. Am. Chem. Soc. 2006, 128 (13), 4492–4493. DOI: 10.1021/ja058369z. View Source
